molecular formula C17H32N2O2SSn B3320319 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine CAS No. 123061-52-9

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine

Cat. No. B3320319
M. Wt: 447.2 g/mol
InChI Key: GGJZCJNOAIZCML-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine” is an organotin compound . It is used in Stille coupling reactions and can be used as a precursor in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .


Synthesis Analysis

An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant . This synthetic strategy provides an efficient and environmentally friendly approach for easy access to 2-(methylsulfonyl)pyrimidine derivatives with considerable yields .


Molecular Structure Analysis

The molecular formula of “2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine” is C16H30N2Sn . The molecular weight is 369.13 .


Chemical Reactions Analysis

The compound is used in Stille coupling reactions . It can also be used in the preparation of various (2-pyrimidyl)silanes .


Physical And Chemical Properties Analysis

The compound has a boiling point of 381.2±25.0 °C (Predicted) . Its density is 1.164 g/mL at 25 °C . It is soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, and DMSO . The compound is a clear colorless liquid .

Safety And Hazards

The compound has hazard codes Xi, T, N . The risk statements include 21-25-36/38-48/23/25-50/53 . The safety statements include 36/37/39-45-60-61-35 . It is classified as an irritant, toxic, and should be kept cold .

properties

IUPAC Name

tributyl-(2-methylsulfonylpyrimidin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJZCJNOAIZCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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